1-Bromo-4-(4-bromobut-1-en-1-yl)benzene
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Overview
Description
1-Bromo-4-(4-bromobut-1-en-1-yl)benzene is an organic compound characterized by the presence of bromine atoms attached to a benzene ring and a butenyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(4-bromobut-1-en-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-bromo-1-butene, followed by a coupling reaction with a benzene derivative. The reaction typically requires a catalyst, such as palladium, and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(4-bromobut-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or alkenes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Scientific Research Applications
1-Bromo-4-(4-bromobut-1-en-1-yl)benzene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism by which 1-Bromo-4-(4-bromobut-1-en-1-yl)benzene exerts its effects involves its interaction with various molecular targets. The bromine atoms facilitate the formation of reactive intermediates, which can undergo further chemical transformations. These intermediates can interact with enzymes, receptors, or other biomolecules, leading to a range of biological effects .
Comparison with Similar Compounds
4-Bromo-1-butene: Shares a similar butenyl group but lacks the benzene ring.
1-Bromo-4-phenylbutane: Similar structure but with a saturated butane chain instead of a butenyl group.
4-Bromo-1-butyne: Contains a triple bond in the butyl chain instead of a double bond.
Uniqueness: 1-Bromo-4-(4-bromobut-1-en-1-yl)benzene is unique due to the presence of both a benzene ring and a butenyl group with bromine atoms. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-4-[(E)-4-bromobut-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2/c11-8-2-1-3-9-4-6-10(12)7-5-9/h1,3-7H,2,8H2/b3-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFZIPGBWYSZQA-HNQUOIGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCCBr)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CCBr)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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